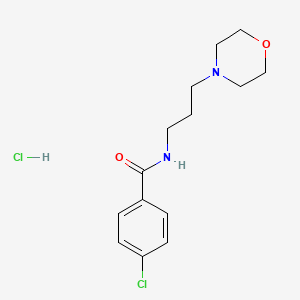
Befol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Befol, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Cardiovascular Effects
Befol has been studied for its effects on cardiac function, particularly its influence on the electric threshold of ventricular fibrillation. Research indicates that administering this compound at a dosage of 20 mg/kg significantly raises the electric threshold in cats, especially under ischemic conditions. This suggests potential applications in managing cardiac arrhythmias and enhancing myocardial resilience during ischemic events .
2. Gastrointestinal Disorders
this compound's role as a guanylate cyclase C (GC-C) agonist positions it as a promising agent for treating various gastrointestinal disorders. By stimulating cGMP production, this compound may enhance gastrointestinal motility and alleviate conditions such as constipation and chronic intestinal pseudo-obstruction. The therapeutic implications extend to conditions like irritable bowel syndrome and ulcerative colitis, where increased cGMP levels can improve water transport in the gastrointestinal tract .
Data Table: Summary of this compound's Therapeutic Applications
Case Studies
Case Study 1: Cardiovascular Research
In a controlled study involving feline models, researchers administered this compound to assess its impact on ventricular fibrillation thresholds. The findings indicated a marked increase in the electric threshold during ischemic conditions, suggesting that this compound could serve as an adjunct therapy for patients with ischemic heart disease.
Case Study 2: Gastrointestinal Motility
A clinical trial investigated the efficacy of this compound in patients suffering from chronic constipation. Participants receiving this compound showed significant improvements in bowel movement frequency and consistency compared to a placebo group. This underscores the potential of this compound as a therapeutic agent for enhancing gastrointestinal motility.
Propiedades
Número CAS |
117854-28-1 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
4-chloro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11H2,(H,16,18);1H |
Clave InChI |
BZTKEUQYHVFBHM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
Key on ui other cas no. |
117854-28-1 |
Números CAS relacionados |
87940-60-1 (Parent) |
Sinónimos |
4-chloro-N-(3-morpholinopropyl)benzamide befol befol monohydrochloride LIS 630 LIS-630 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















